3-Allyl-3-chlorohexafluoro-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-3-chlorohexafluoro-2-butanone is a fluorinated β-dicarbonyl compound with the molecular formula C7H5ClF6O and a molecular weight of 254.56 g/mol. This compound is a versatile synthetic intermediate extensively used in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including asymmetric electrophilic fluorination and the asymmetric elaboration of fluorinated substrates . Common reactions used in the synthesis include allylic alkylation reactions, hydrofunctionalization reactions, Mannich addition reactions, Michael addition reactions, and aldol addition reactions .
Industrial Production Methods: Industrial production of 3-Allyl-3-chlorohexafluoro-2-butanone involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-3-chlorohexafluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different fluorinated alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-Allyl-3-chlorohexafluoro-2-butanone has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Allyl-3-chlorohexafluoro-2-butanone exerts its effects involves interactions with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
- Fluticasone propionate
- Fludrocortisone acetate
- Dexamethasone
- Clofarabine
- Sofosbuvir
- Clevudine
- Lascufloxacin
- Sitafloxacin
Uniqueness: 3-Allyl-3-chlorohexafluoro-2-butanone is unique due to its specific combination of fluorine atoms and its β-dicarbonyl structure. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-1,1,1-trifluoro-3-(trifluoromethyl)hex-5-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O/c1-2-3-5(8,7(12,13)14)4(15)6(9,10)11/h2H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLEEVIESURQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)C(F)(F)F)(C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.